molecular formula C9H7NO2S2 B1295992 Rhodanine, 3-(m-hydroxyphenyl)- CAS No. 23517-76-2

Rhodanine, 3-(m-hydroxyphenyl)-

Cat. No.: B1295992
CAS No.: 23517-76-2
M. Wt: 225.3 g/mol
InChI Key: MOOHYYNHIDAVIG-UHFFFAOYSA-N
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Description

Rhodanine, 3-(m-hydroxyphenyl)- is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodanine, 3-(m-hydroxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(m-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(m-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Rhodanine, 3-(m-hydroxyphenyl)-, plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. Rhodanine, 3-(m-hydroxyphenyl)-, acts as an inhibitor of xanthine oxidase, thereby reducing the production of uric acid and potentially alleviating conditions such as hyperuricemia .

Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, has been found to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a pivotal role in the regulation of cell growth and differentiation. These interactions highlight the compound’s potential as a therapeutic agent in the treatment of diseases characterized by abnormal cell proliferation .

Cellular Effects

The effects of Rhodanine, 3-(m-hydroxyphenyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Rhodanine, 3-(m-hydroxyphenyl)-, has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. This is achieved through the downregulation of cyclin-dependent kinases and the upregulation of pro-apoptotic proteins .

Moreover, Rhodanine, 3-(m-hydroxyphenyl)-, affects cellular metabolism by inhibiting key metabolic enzymes. This leads to a reduction in the production of reactive oxygen species and an overall decrease in oxidative stress, which is beneficial in preventing cellular damage and promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of Rhodanine, 3-(m-hydroxyphenyl)-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Rhodanine, 3-(m-hydroxyphenyl)-, binds to the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Furthermore, Rhodanine, 3-(m-hydroxyphenyl)-, inhibits the activity of kinases by binding to their ATP-binding sites. This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in cell signaling pathways and gene expression. These molecular interactions underscore the compound’s potential as a therapeutic agent in the treatment of various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-(m-hydroxyphenyl)-, have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that Rhodanine, 3-(m-hydroxyphenyl)-, maintains its inhibitory effects on xanthine oxidase and kinases, resulting in sustained reductions in uric acid levels and cell proliferation .

Prolonged exposure to Rhodanine, 3-(m-hydroxyphenyl)-, can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that counteract the compound’s inhibitory effects. These findings highlight the importance of monitoring the temporal effects of Rhodanine, 3-(m-hydroxyphenyl)-, in laboratory settings to optimize its therapeutic potential .

Dosage Effects in Animal Models

The effects of Rhodanine, 3-(m-hydroxyphenyl)-, vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits xanthine oxidase and kinases, leading to therapeutic benefits such as reduced uric acid levels and decreased tumor growth. At high doses, Rhodanine, 3-(m-hydroxyphenyl)-, can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where the therapeutic benefits of Rhodanine, 3-(m-hydroxyphenyl)-, plateau at higher doses, while the risk of adverse effects increases. These findings underscore the importance of determining the optimal dosage range for Rhodanine, 3-(m-hydroxyphenyl)-, to maximize its therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Rhodanine, 3-(m-hydroxyphenyl)-, is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites that retain some of the parent compound’s biological activity. These metabolites can further interact with xanthine oxidase and kinases, contributing to the overall therapeutic effects of Rhodanine, 3-(m-hydroxyphenyl)- .

Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, affects metabolic flux by modulating the activity of key metabolic enzymes. This results in changes in metabolite levels, such as reduced concentrations of uric acid and reactive oxygen species, which are beneficial in preventing oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of Rhodanine, 3-(m-hydroxyphenyl)-, within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Rhodanine, 3-(m-hydroxyphenyl)-, accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects .

Furthermore, Rhodanine, 3-(m-hydroxyphenyl)-, interacts with binding proteins that facilitate its transport across cellular membranes and its localization to specific subcellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

Rhodanine, 3-(m-hydroxyphenyl)-, exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways. Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

The subcellular localization of Rhodanine, 3-(m-hydroxyphenyl)-, influences its activity by determining the accessibility of its target biomolecules. For example, the localization of Rhodanine, 3-(m-hydroxyphenyl)-, to mitochondria enhances its ability to modulate mitochondrial enzymes and reduce oxidative stress, thereby promoting cell survival and function .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOHYYNHIDAVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178107
Record name Rhodanine, 3-(m-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23517-76-2
Record name Rhodanine, 3-(m-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3-(m-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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